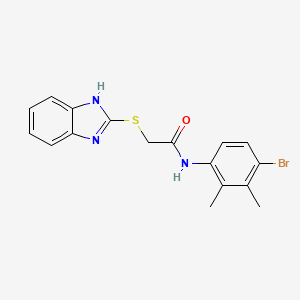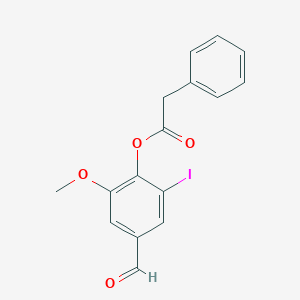![molecular formula C18H21ClN2O4S B3550042 N-(4-chlorobenzyl)-2-{4-[(isopropylamino)sulfonyl]phenoxy}acetamide](/img/structure/B3550042.png)
N-(4-chlorobenzyl)-2-{4-[(isopropylamino)sulfonyl]phenoxy}acetamide
Descripción general
Descripción
“N-(4-chlorobenzyl)-2-{4-[(isopropylamino)sulfonyl]phenoxy}acetamide” is a complex organic compound. It contains a benzyl group (a benzene ring attached to a CH2 group), a sulfonyl group (a sulfur atom bonded to two oxygen atoms), and an acetamide group (an acetyl group bonded to an amine group). The presence of these functional groups suggests that this compound could have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzyl, sulfonyl, and acetamide groups would each contribute to the overall structure. The presence of the chlorine atom could also influence the structure, as chlorine is a highly electronegative atom that can form polar bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. These could include properties like melting point, boiling point, solubility, and reactivity. Again, without specific information on this compound, it’s not possible to provide a detailed analysis of its physical and chemical properties .Mecanismo De Acción
Target of Action
The primary target of N-(4-chlorobenzyl)-2-{4-[(isopropylamino)sulfonyl]phenoxy}acetamide is the Pyruvate dehydrogenase [lipoamide] kinase isozyme 2, mitochondrial . This enzyme plays a crucial role in the regulation of the pyruvate dehydrogenase complex, a critical multi-enzyme complex involved in the metabolic pathway that links glycolysis to the tricarboxylic acid cycle and fatty acid synthesis .
Mode of Action
It is known that the compound interacts with its target enzyme, potentially altering its activity . This interaction could lead to changes in the regulation of the pyruvate dehydrogenase complex, affecting the metabolic pathways it is involved in .
Biochemical Pathways
The compound’s interaction with the pyruvate dehydrogenase complex impacts several biochemical pathways. These include the glycolysis pathway , the tricarboxylic acid cycle , and the fatty acid synthesis pathway . Changes in these pathways can have downstream effects on energy production and other metabolic processes within the cell .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific interactions with the pyruvate dehydrogenase complex and the subsequent changes in the associated metabolic pathways . These effects could potentially include alterations in energy production, changes in the synthesis of fatty acids, and other metabolic changes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its target enzyme .
Safety and Hazards
Direcciones Futuras
The future directions for research on this compound would depend on its properties and potential applications. For example, if it has interesting chemical or biological properties, it could be studied further for potential use in various fields like medicine, materials science, or chemical synthesis .
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[4-(propan-2-ylsulfamoyl)phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O4S/c1-13(2)21-26(23,24)17-9-7-16(8-10-17)25-12-18(22)20-11-14-3-5-15(19)6-4-14/h3-10,13,21H,11-12H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYWVDXNWRIVAMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)OCC(=O)NCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[({[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoic acid](/img/structure/B3549976.png)
![N~1~-(3,5-dichlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3549981.png)
![methyl 4-({4-oxo-3-[4-oxo-4-(3-pyridinylamino)butyl]-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B3550001.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-methyl-N~1~-(4-methylphenyl)glycinamide](/img/structure/B3550019.png)
![N-{2-[4-(5-Chloro-2-methyl-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-N-(2,4-dimethoxy-phenyl)-methanesulfonamide](/img/structure/B3550021.png)

![1,3-diethyl-5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxo-4-imidazolidinone](/img/structure/B3550030.png)
![3-(3-nitrobenzyl)-5-[(5-phenyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B3550033.png)
![N-[2-(4-Benzyl-piperidin-1-yl)-2-oxo-ethyl]-4-fluoro-benzenesulfonamide](/img/structure/B3550040.png)
![N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3,4-dimethylbenzamide](/img/structure/B3550041.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-chloro-4-nitrobenzamide](/img/structure/B3550043.png)
![ethyl 4-{[(2,3-dichloro-4-methoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B3550047.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3550052.png)